5,5-Difluorooxepan-4-one
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Overview
Description
5,5-Difluorooxepan-4-one: is a chemical compound with the molecular formula C₆H₈F₂O₂ It is a member of the oxepane family, characterized by a seven-membered ring containing an oxygen atom The presence of two fluorine atoms at the 5th position of the ring structure imparts unique chemical properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluorooxepan-4-one typically involves the fluorination of oxepan-4-one derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride or bis(2-methoxyethyl)aminosulfur trifluoride . The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process often includes steps for purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 5,5-Difluorooxepan-4-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ring-Opening Reactions: The oxepane ring can be opened under acidic or basic conditions to yield linear compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in aprotic solvents.
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as or .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated derivatives, while oxidation and reduction can produce different oxepane derivatives.
Scientific Research Applications
Chemistry: 5,5-Difluorooxepan-4-one is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound is studied for its potential as a building block in drug design. Its fluorinated structure can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, where its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 5,5-Difluorooxepan-4-one in biological systems involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, influencing their activity. Additionally, the oxepane ring structure can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 5,5-Difluorotetrahydrofuran-2-one
- 5,5-Difluoropiperidin-2-one
- 5,5-Difluorohexan-2-one
Comparison: Compared to these similar compounds, 5,5-Difluorooxepan-4-one has a larger ring structure, which can influence its chemical reactivity and physical properties. The presence of the oxepane ring provides unique opportunities for chemical modifications and applications in various fields. Its fluorinated nature also imparts enhanced stability and reactivity compared to non-fluorinated analogs.
Properties
IUPAC Name |
5,5-difluorooxepan-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c7-6(8)2-4-10-3-1-5(6)9/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLKUFNUCDUHGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC(C1=O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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